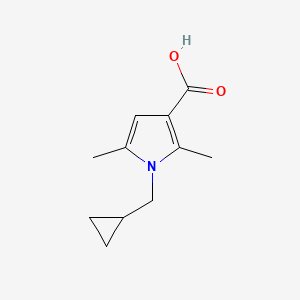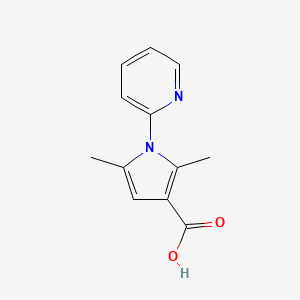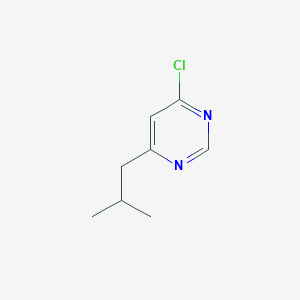
1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
The compound you mentioned contains a cyclopropyl group, a pyrrole ring, and a carboxylic acid group . Cyclopropyl groups are derived from cyclopropane and are typically produced in a cyclopropanation reaction . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) .
Synthesis Analysis
While specific synthesis methods for your compound were not found, cyclopropanes can be synthesized through various methods, including cyclopropanation . Pyrrole compounds can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis .
Molecular Structure Analysis
Cyclopropyl groups are highly strained due to their unfavored bond angles (60°). Two orbital models, the Coulson-Moffit model and the Walsh model, have been proposed to describe the bonding situation . Pyrrole is aromatic; it contains 6 π-electrons, which fulfills Hückel’s rule.
Chemical Reactions Analysis
Cyclopropanes can participate in various reactions due to their ring strain. They can undergo ring-opening reactions, and the cyclopropane motif can be functionalized in transition-metal-catalysed cross-couplings .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Cyclopropane is a cyclic alkane and is nonpolar, while pyrrole is a polar compound due to the presence of a nitrogen atom . Carboxylic acids are polar and can form hydrogen bonds .
Applications De Recherche Scientifique
Catalytic Cyclization Studies
Research has demonstrated the use of β-bromo-α,β-unsaturated carboxylic acids in carbonylative cyclization with 2,2-dimethylhydrazine to produce 1-(dimethylamino)-1H-pyrrole-2,5-diones. This process, catalyzed by palladium under carbon monoxide pressure, is significant for the synthesis of pyrrole derivatives (Bae & Cho, 2014).
Synthesis of Purine and Pyrimidine Derivatives
A study highlighted the synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid. This synthesis involves the alkylation of 6-(N-pyrrolyl)purine and thymine, showcasing the versatility of pyrrole derivatives in creating structurally diverse molecules (Cetina et al., 2004).
Characterization of Pyrrole Derivatives
In another study, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized using spectroscopic techniques and theoretical analysis. This study provided insights into the vibrational properties of pyrrole compounds, potentially useful in material science and chemistry (Singh, Rawat, & Sahu, 2014).
Cyclization Reactions
Cyclization reactions involving methyl 3-cyclopropyl-3-oxopropanoate have been studied to form various heterocyclic compounds, including methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate. These reactions are crucial for the synthesis of compounds with cyclopropyl substituents (Pokhodylo, Matiichuk, & Obushak, 2010).
Coordination Polymers
Two coordination polymers, based on a tertiary amine ligand with 1-(4-carboxyphenyl)-2,5-dimethyl, 1H-pyrrole-3,4-dicarboxylic acid, were synthesized and showed potential as acid-base catalysts for chloropropene carbonate synthesis from CO2. This application is significant in the field of catalysis and environmental chemistry (Chen et al., 2014)
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-5-10(11(13)14)8(2)12(7)6-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPSDSAYDMWHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2CC2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953906-47-3 | |
| Record name | 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B3390050.png)


![6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390079.png)
![6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390081.png)
![2-[(2-Methylphenyl)methoxy]acetic acid](/img/structure/B3390089.png)
![3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3390091.png)
![6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390095.png)
![6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390101.png)


![2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3390131.png)
